molecular formula C27H31N3O4 B2957022 N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide) CAS No. 477485-53-3

N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide)

Cat. No.: B2957022
CAS No.: 477485-53-3
M. Wt: 461.562
InChI Key: VSQVHKHPOOMJDT-UHFFFAOYSA-N
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Description

N,N'-(Pyridine-3,4-diyl)bis(4-butoxybenzamide) is a bis-amide compound featuring a pyridine-3,4-diyl core symmetrically linked to two 4-butoxybenzamide moieties. The pyridine ring provides a rigid aromatic scaffold, while the butoxy groups enhance lipophilicity and solubility in organic solvents. This compound belongs to a broader class of bis-amide derivatives, which are often explored for their biological activities, including fungicidal and antimicrobial properties .

Properties

IUPAC Name

4-butoxy-N-[3-[(4-butoxybenzoyl)amino]pyridin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4/c1-3-5-17-33-22-11-7-20(8-12-22)26(31)29-24-15-16-28-19-25(24)30-27(32)21-9-13-23(14-10-21)34-18-6-4-2/h7-16,19H,3-6,17-18H2,1-2H3,(H,30,32)(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQVHKHPOOMJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC=C(C=C3)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(pyridine-3,4-diyl)bis(4-butoxybenzamide) typically involves the reaction of pyridine-3,4-dicarboxylic acid with 4-butoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete reaction. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N,N’-(pyridine-3,4-diyl)bis(4-butoxybenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-(pyridine-3,4-diyl)bis(4-butoxybenzamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with nitro, halogen, or other functional groups on the aromatic rings.

Scientific Research Applications

N,N’-(pyridine-3,4-diyl)bis(4-butoxybenzamide) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N,N’-(pyridine-3,4-diyl)bis(4-butoxybenzamide) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity.

Comparison with Similar Compounds

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be inferred from structural analogs:

Property Target Compound 4a-h/5a-h Analogs
Core structure Pyridine-3,4-diyl Bibenzyl
Functional groups Butoxybenzamide Thiazolidinone/Oxadiazole
Melting point Not reported 160–220°C (varies by substituent)
Lipophilicity (logP) High (due to butoxy groups) Moderate (polar heterocycles)
Spectral data (IR) Amide C=O (~1650 cm⁻¹) Thiazolidinone C=O (~1700 cm⁻¹)

The butoxy groups in the target compound likely enhance membrane permeability compared to the polar heterocycles in analogs .

Thermal and Chemical Stability

The bibenzyl-based analogs exhibit thermal stability up to 220°C, attributed to their rigid backbones . The pyridine core in the target compound may confer comparable stability, though the absence of heterocyclic rings (e.g., oxadiazole) could reduce resistance to oxidative degradation.

Biological Activity

N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide) features a bipyridine core linked to two butoxybenzamide moieties. Its molecular formula is C22_{22}H30_{30}N2_2O2_2. The presence of the pyridine rings contributes to its pharmacological properties, as pyridine derivatives are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide). A series of derivatives were synthesized and tested against various microbial strains. The results indicated that compounds with similar structures exhibited significant antibacterial and antifungal activities.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
1E. coli32 µg/mL
2S. aureus16 µg/mL
3C. albicans64 µg/mL

These findings suggest that modifications in the substituents can enhance the antimicrobial efficacy of pyridine-based compounds .

Anti-inflammatory Activity

The anti-inflammatory properties of N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide) were evaluated using in vivo models. The compound was tested for its ability to inhibit edema formation and reduce plasma levels of inflammatory mediators.

Dose (mg/kg)% Protection Against Edema% Inhibition of Plasma PGE2
2.586.16 ± 0.05259.45 ± 0.050
5.098.18 ± 0.05381.10 ± 0.056

These results indicate a dose-dependent response, with higher doses yielding greater protective effects against inflammation .

Anticancer Activity

In vitro studies have demonstrated that N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide) exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast)15.5
HT-29 (Colon)12.3

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making this compound a candidate for further development as an anticancer agent .

Case Studies and Research Findings

A comprehensive review of literature reveals numerous case studies focusing on the synthesis and biological evaluation of similar pyridine derivatives:

  • Synthesis and Evaluation : A study synthesized several benzamides substituted with pyridine-linked moieties and evaluated their biological activities, demonstrating promising results in larvicidal and fungicidal assays.
  • Real-world Applications : Case studies have shown the effectiveness of these compounds in clinical settings, particularly in managing infections resistant to conventional therapies .

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